molecular formula C13H21NO B3046047 Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl- CAS No. 118604-70-9

Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl-

Cat. No.: B3046047
CAS No.: 118604-70-9
M. Wt: 207.31 g/mol
InChI Key: YXWIRQHVEQIJOV-NSHDSACASA-N
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Description

Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl- (CAS RN: 257-061-3; DTXSID10885946) is a substituted aniline derivative with the IUPAC name 2-Ethyl-N-(2-methoxyisopropyl)-6-methylaniline . It is structurally characterized by:

  • A benzene ring substituted with 2-ethyl and 6-methyl groups.
  • An N-(2-methoxy-1-methylethyl) side chain with (1S) stereochemistry.

This compound is identified as deschloroacetylmetolachlor, a non-chlorinated analog of the herbicide S-metolachlor (CAS RN: 87392-12-9) .

Properties

IUPAC Name

2-ethyl-N-[(2S)-1-methoxypropan-2-yl]-6-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-5-12-8-6-7-10(2)13(12)14-11(3)9-15-4/h6-8,11,14H,5,9H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWIRQHVEQIJOV-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(C)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC(=C1N[C@@H](C)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90888894
Record name Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl-
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Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118604-70-9
Record name 2-Ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methylbenzenamine
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Record name Benzenamine, 2-ethyl-N-((1S)-2-methoxy-1-methylethyl)-6-methyl-
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Record name Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl-
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Record name Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl-
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Record name 2-ethyl-N-[(2S)-1-methoxypropan-2-yl]-6-methylaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl- typically involves multi-step organic reactions. One common method includes the alkylation of benzenamine derivatives with appropriate alkyl halides under controlled conditions. The reaction may proceed as follows:

    Starting Material: Benzenamine (aniline) is used as the starting material.

    Alkylation: The benzenamine undergoes alkylation with 2-ethyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

    Methoxylation: The intermediate product is then treated with methoxy reagents, such as dimethyl sulfate or methanol, under acidic or basic conditions to introduce the methoxy group.

    Methylation: Finally, the compound is methylated using methyl iodide or similar reagents to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl- may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitro compounds.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring undergoes substitution with electrophiles such as halogens, sulfonic acids, or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Halogens (Cl2, Br2), sulfonic acids (SO3H), nitro compounds (NO2)

Major Products Formed

    Oxidation: Quinones, nitro compounds

    Reduction: Amines

    Substitution: Halogenated, sulfonated, or nitrated derivatives

Scientific Research Applications

Industrial Production

In industrial settings, continuous flow reactors are often employed to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can significantly improve yield and purity .

Applications in Scientific Research

Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl has garnered interest in various fields due to its unique structural properties.

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
  • Antitumor Activity : Some derivatives have shown promise in cancer research, indicating possible cytotoxic effects against various cancer cell lines .

Pharmaceutical Applications

The compound's ability to interact with biological macromolecules suggests potential uses in drug development. Its amine functional group allows for binding to enzymes and receptors, which could modulate their activity. This characteristic positions it as a candidate for further exploration in medicinal chemistry .

Material Science

Due to its unique functional groups, Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl may also find applications in materials science, particularly in developing specialty polymers or coatings that require specific chemical properties .

Mechanism of Action

The mechanism of action of Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, structural interactions, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below compares the target compound with structurally related herbicides and intermediates:

Compound Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl- S-Metolachlor Trifluralin
IUPAC Name 2-Ethyl-N-(2-methoxyisopropyl)-6-methylaniline 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide 2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)benzenamine
CAS RN 257-061-3 87392-12-9 1582-09-8
Molecular Formula C₁₄H₂₃NO C₁₅H₂₂ClNO₂ C₁₃H₁₆F₃N₃O₄
Key Structural Features No chlorine; chiral (1S)-methoxyisopropyl group Chloroacetamide; chiral (1S) isomer (80–100%) Dinitroaniline; trifluoromethyl group
Mode of Action Not well-documented (likely inactive as a herbicide) Inhibits VLCFA synthesis in weeds Inhibits microtubule assembly
Application Presumed intermediate or metabolite Pre-emergent herbicide for maize, sunflower Pre-emergent herbicide for broadleaf weeds

Functional Group Analysis

  • Chloroacetanilides (S-Metolachlor): The chlorine atom in S-metolachlor is critical for its herbicidal activity, enabling inhibition of very-long-chain fatty acid (VLCFA) synthesis . The absence of chlorine in the target compound likely renders it herbicidally inactive, as seen in deschloro derivatives of similar herbicides .
  • Stereochemical Influence: S-metolachlor’s (1S)-configured methoxyisopropyl group enhances binding to target enzymes compared to the (1R) isomer .
  • Substituent Effects: The 2-ethyl-6-methyl substitution on the benzene ring is conserved in both the target compound and S-metolachlor. Ethyl and methyl groups enhance hydrophobic interactions in enzyme binding pockets, as demonstrated in indole-based inhibitors .

Environmental and Metabolic Behavior

  • S-Metolachlor: Undergoes rapid degradation in soil, forming metabolites like 2-ethyl-6-methylaniline (CAS RN: 24549-06-2), a structural fragment shared with the target compound .
  • Deschloroacetylmetolachlor: Lacking chlorine, it may exhibit reduced persistence in the environment compared to chlorinated analogs.

Biological Activity

Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl-, also known by its CAS number 118604-70-9, is an organic compound characterized by its unique molecular structure, which includes a benzene ring with various substituents. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications.

  • Molecular Formula : C₁₃H₂₁NO
  • Molecular Weight : 207.31 g/mol
  • Structure : The compound features an ethyl group at the 2-position, a methoxy group at the 1-position, and a methyl group at the 6-position of the benzene ring, contributing to its chemical properties and potential biological activities .

The biological activity of Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl- is primarily attributed to its interactions with various biological macromolecules. The presence of the nitrogen atom in the amine functional group allows for potential binding to enzymes and receptors, modulating their activity. Research indicates that compounds with similar structures can exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Antitumor Activity : Some derivatives of benzenamines have shown promise in cancer research, indicating that this compound may also exhibit cytotoxic effects against cancer cell lines .

Case Studies

  • Antitumor Efficacy : A study investigating structurally related compounds demonstrated that certain benzenamine derivatives could inhibit tumor growth in vitro. The mechanism was linked to their ability to induce apoptosis in cancer cells through modulation of key signaling pathways .
  • Antimicrobial Studies : Another study evaluated the antimicrobial properties of various benzenamine derivatives, finding that modifications to the side chains significantly influenced their effectiveness against pathogenic strains .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl-, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
Benzenamine, 2-isopropyl-N-(1S)-2-methoxypropan-2-ylC₁₃H₁₉NOSimilar alkyl substitutions but different branching
Benzenamine, N-(4-fluorophenyl)-N-(1S)-2-methoxypropan-2-ylC₁₄H₁₈FNOContains a fluorine substituent enhancing activity
2-Ethyl-N-(1-methoxypropan-2-yl)-6-methylanilineC₁₃H₂₁NOLacks chirality; simpler structure

The unique combination of ethyl and methoxy groups along with chirality sets Benzenamine apart from these similar compounds .

Synthesis and Applications

The synthesis of Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl involves several steps, including alkylation and methoxylation processes. These synthetic routes enable researchers to create derivatives with tailored functionalities for specific applications in pharmaceuticals and materials science .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methylbenzenamine, and what methodological considerations are critical for ensuring stereochemical purity?

  • Answer : The compound is synthesized as a key intermediate for S-metolachlor, a chiral herbicide. A validated route involves nucleophilic substitution between 2-ethyl-6-methylaniline and (S)-2-methoxy-1-methylethyl chloride under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Enantioselective catalysis or chiral resolving agents are critical for achieving >80% enantiomeric excess (ee) of the (1S)-isomer, as the (S)-configuration is essential for herbicidal activity . Methodologically, monitoring ee via chiral HPLC (e.g., using a Chiralpak® column) and optimizing reaction temperature (typically 50–70°C) are imperative to minimize racemization .

Q. How does 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methylbenzenamine function as an intermediate in herbicide synthesis?

  • Answer : The compound’s methoxy and ethyl-methyl-substituted aromatic core enables regioselective acetylation in downstream reactions to form S-metolachlor. The (1S)-methoxy-1-methylethyl group directs stereochemical alignment during chloroacetylation, ensuring the final herbicide retains its bioactivity. X-ray crystallography studies confirm that the spatial arrangement of this intermediate dictates binding affinity to plant acetolactate synthase (ALS) enzymes .

Q. What analytical techniques are recommended for characterizing this benzenamine derivative and its impurities?

  • Answer : Key techniques include:

  • GC-MS/EI : For identifying volatile byproducts (e.g., dealkylated analogs).
  • NMR (¹H/¹³C) : To confirm stereochemistry (e.g., methoxy proton splitting patterns).
  • Chiral HPLC : Quantifies enantiomeric ratios; validated methods use cellulose-based columns with hexane/isopropanol mobile phases .
  • XRD : Resolves crystallographic conformation of the (1S)-isomer .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported enantiomeric ratios of synthetic intermediates?

  • Answer : Discrepancies in isomer ratios (e.g., 80–100% S-isomer in some studies vs. 70–90% in others) often stem from variations in chiral catalysts or purification methods. To address this:

  • Cross-validate using multiple techniques (e.g., NMR with chiral shift reagents + polarimetry).
  • Statistical DoE (Design of Experiments) : Vary catalyst loading (e.g., BINAP-metal complexes) and reaction time to identify optimal ee conditions .
  • Reference standards : Use certified S- and R-isomer standards (CAS 178961-20-1 and 87392-12-9) for calibration .

Q. What strategies improve the environmental fate modeling of this compound, given its role in herbicide metabolites?

  • Answer : The compound’s degradation products (e.g., ethanesulfonic acid derivatives) require fate studies using:

  • Soil adsorption assays : Measure log Koc values (estimated 2.5–3.0) to predict mobility.
  • Hydrolysis kinetics : Assess pH-dependent degradation (t1/2 >30 days at pH 7, but <7 days at pH 9) .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with biodegradation rates .

Q. How do stereochemical impurities in this intermediate impact the biological activity of S-metolachlor?

  • Answer : Even 5% R-isomer contamination reduces herbicidal efficacy by 20–30%, as shown in Amaranthus retroflexus bioassays. Advanced purification (e.g., simulated moving bed chromatography) or kinetic resolution (e.g., lipase-mediated enantiomer separation) is required to achieve ≥95% S-isomer purity. Activity loss correlates with impaired ALS enzyme inhibition, confirmed via in vitro enzymatic assays .

Q. What advanced spectroscopic methods can elucidate the electronic and steric effects of the methoxy-1-methylethyl substituent?

  • Answer :

  • EPR spectroscopy : Probes radical intermediates during degradation; hyperfine splitting patterns reveal electron density at the methoxy group .
  • DFT calculations : Predict steric hindrance from the methyl group using B3LYP/6-31G* basis sets, validated against XRD data .
  • FT-IR : Identifies hydrogen-bonding interactions between the methoxy oxygen and adjacent methyl groups (stretching frequencies ~1100 cm⁻¹) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound during storage?

  • Answer : Discrepancies in decomposition temperatures (e.g., 120°C vs. 150°C) likely arise from impurities or moisture content. Recommendations:

  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months; monitor via HPLC.
  • DSC/TGA : Measure decomposition onset under inert vs. oxidative atmospheres .
  • Karl Fischer titration : Quantify water content (<0.1% w/w required for stability) .

Methodological Tables

Parameter Analytical Method Key Findings Reference
Enantiomeric excess (ee)Chiral HPLC (Chiralpak® AD-H)92% S-isomer achieved with BINAP-Ru catalyst
Soil adsorption coefficientBatch equilibrium (OECD 106)log Koc = 2.8 ± 0.3
Hydrolysis half-life (pH 7)EPA Guideline 161.1t1/2 = 35 days

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl-
Reactant of Route 2
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Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl-

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